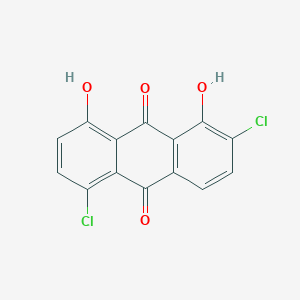
2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione is an anthraquinone derivative known for its distinctive chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to the anthracene-9,10-dione core, which significantly influences its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione typically involves the chlorination of 1,8-dihydroxyanthracene-9,10-dione. This process can be achieved through the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various substituted anthraquinone derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as alkylamines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione has found applications in several scientific domains:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the production of high-performance materials such as polyimides and other polymers with enhanced thermal and electrical properties
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. In the context of its anticancer activity, 2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione intercalates with DNA, disrupting the replication process and inducing apoptosis in cancer cells. The presence of chlorine atoms enhances its binding affinity and specificity towards certain molecular targets, making it a potent agent in cancer therapy.
Comparison with Similar Compounds
- 1,4-Dichloro-2,3-dihydroxyanthracene-9,10-dione
- 2,3-Dichloro-1,4-dihydroxyanthracene-9,10-dione
- 1,8-Dihydroxyanthracene-9,10-dione
Comparison: Compared to its analogs, 2,5-Dichloro-1,8-dihydroxyanthracene-9,10-dione exhibits unique reactivity due to the specific positioning of chlorine and hydroxyl groups. This configuration enhances its chemical stability and reactivity, making it more suitable for certain applications, particularly in the synthesis of high-performance materials and as a therapeutic agent .
Properties
CAS No. |
52547-60-1 |
|---|---|
Molecular Formula |
C14H6Cl2O4 |
Molecular Weight |
309.1 g/mol |
IUPAC Name |
2,5-dichloro-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O4/c15-6-3-4-8(17)11-10(6)12(18)5-1-2-7(16)13(19)9(5)14(11)20/h1-4,17,19H |
InChI Key |
CKRVZMAOBQQEBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



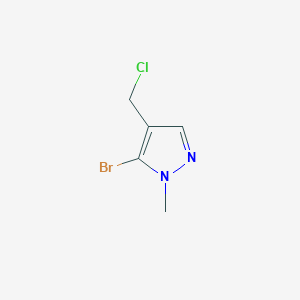
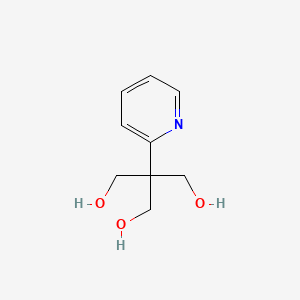
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)
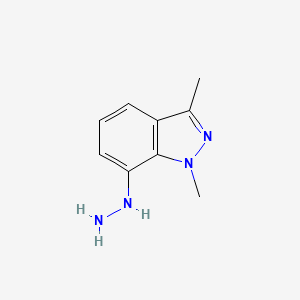
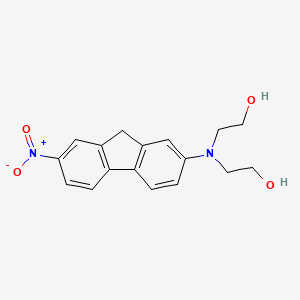
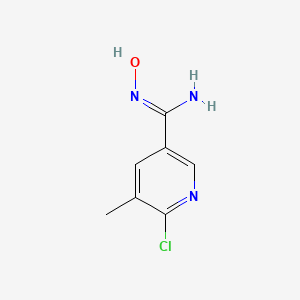
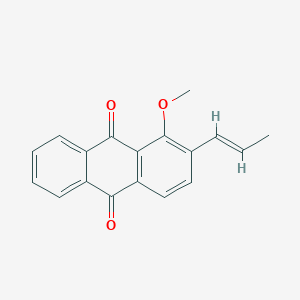
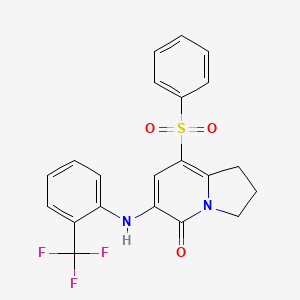


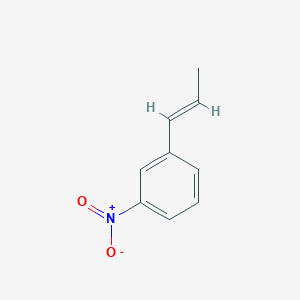
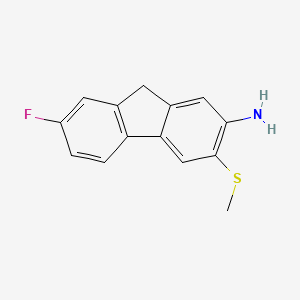
![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)
